2-Mercaptoethylphosphonic acid
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Overview
Description
2-Mercaptoethylphosphonic acid is an organophosphorus compound characterized by the presence of both a thiol (-SH) and a phosphonic acid (-PO(OH)2) functional group. This bifunctional nature makes it a versatile molecule in various chemical and industrial applications. The compound is known for its ability to form strong bonds with metal surfaces, making it useful in surface modification and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptoethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylphosphonic acid with thiourea, followed by hydrolysis. Another method includes the reaction of 2-bromoethylphosphonic acid with sodium hydrosulfide. These reactions typically require controlled temperatures and pH conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial setups may use continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phosphinic acids.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Mercaptoethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for nanoparticles.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-mercaptoethylphosphonic acid involves its ability to form strong bonds with metal ions and surfaces. The thiol group can chelate metal ions, while the phosphonic acid group can form stable complexes with metal oxides. This dual functionality allows it to act as an effective linker in various applications, including catalysis and surface modification .
Comparison with Similar Compounds
2-Mercaptopropionic acid: Similar in structure but lacks the phosphonic acid group.
11-Mercaptoundecylphosphonic acid: Longer carbon chain, used in self-assembled monolayers.
Mercaptopropylphosphonic acid: Similar bifunctional nature but with a different carbon chain length.
Uniqueness: 2-Mercaptoethylphosphonic acid is unique due to its specific combination of thiol and phosphonic acid groups, which provides distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong metal binding and surface modification .
Properties
CAS No. |
43064-23-9 |
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Molecular Formula |
C2H7O3PS |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-sulfanylethylphosphonic acid |
InChI |
InChI=1S/C2H7O3PS/c3-6(4,5)1-2-7/h7H,1-2H2,(H2,3,4,5) |
InChI Key |
TXCBWQYWCDOLHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)P(=O)(O)O |
Origin of Product |
United States |
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